N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a tetrahydroquinazoline moiety with a piperidine ring and a benzothiophene carboxamide group. The presence of these functional groups suggests potential biological activity and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, which yields tetrahydroquinazoline derivatives . This method is characterized by excellent yields and easy workup, making it a preferred route for synthesizing such compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of protecting groups and molecular docking studies can further optimize the synthesis process for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with varying degrees of saturation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are essential for bacterial survival . Additionally, it can modulate pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-naphthamide: This compound shares a similar tetrahydroquinazoline and piperidine structure but differs in the presence of a naphthamide group.
1-ethyl-7-methyl-4-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,8-naphthyridine-3-carboxamide: Another related compound with a naphthyridine carboxamide group.
Uniqueness
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is unique due to its benzothiophene carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical processes.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(20-13-15-5-1-4-8-19(15)28-20)25-16-9-11-26(12-10-16)21-17-6-2-3-7-18(17)23-14-24-21/h1,4-5,8,13-14,16H,2-3,6-7,9-12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAFUTLUMAMODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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